Cas no 2877635-36-2 (N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methanesulfonamide)

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methanesulfonamide is a synthetic small molecule featuring a pyrimidine core substituted with a cyclobutyl group and a piperidine ring bearing a methanesulfonamide moiety. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for potential modulation of biological targets, particularly in kinase inhibition or receptor binding applications. The cyclobutyl and piperidine components contribute to its conformational rigidity and binding affinity, while the methanesulfonamide group enhances solubility and pharmacokinetic properties. Its well-defined synthetic route and high purity make it suitable for research in drug discovery and development, particularly in exploring structure-activity relationships for therapeutic agents.
N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methanesulfonamide structure
2877635-36-2 structure
Product Name:N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methanesulfonamide
CAS No:2877635-36-2
MF:C14H22N4O2S
MW:310.415081501007
CID:5328726
PubChem ID:165434914
Update Time:2025-05-21

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • F6743-8515
    • 2877635-36-2
    • AKOS040861862
    • N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methanesulfonamide
    • N-[1-(6-Cyclobutyl-4-pyrimidinyl)-4-piperidinyl]methanesulfonamide
    • Inchi: 1S/C14H22N4O2S/c1-21(19,20)17-12-5-7-18(8-6-12)14-9-13(15-10-16-14)11-3-2-4-11/h9-12,17H,2-8H2,1H3
    • InChI Key: UMPGUOUIOAFFMU-UHFFFAOYSA-N
    • SMILES: CS(NC1CCN(C2C=C(C3CCC3)N=CN=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 310.14634713g/mol
  • Monoisotopic Mass: 310.14634713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 512.5±60.0 °C(Predicted)
  • pka: 10.31±0.20(Predicted)

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methanesulfonamide Pricemore >>

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Additional information on N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methanesulfonamide

Recent Advances in the Study of N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methanesulfonamide (CAS: 2877635-36-2)

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methanesulfonamide (CAS: 2877635-36-2) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its potential as a therapeutic agent, particularly in the context of kinase inhibition and its applications in oncology and inflammatory diseases. This research brief synthesizes the latest findings, providing a comprehensive overview of its mechanism of action, pharmacokinetic properties, and clinical relevance.

The compound's structure, featuring a cyclobutylpyrimidine core and a methanesulfonamide moiety, has been optimized for selective kinase inhibition. Recent in vitro studies have demonstrated its high affinity for specific kinase targets, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which are implicated in cell cycle regulation and immune responses, respectively. These findings suggest its potential as a dual-targeting agent, offering a novel approach to treating complex diseases like cancer and autoimmune disorders.

Pharmacokinetic evaluations of N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methanesulfonamide have revealed favorable absorption and distribution profiles. Preclinical studies in animal models have shown sustained plasma concentrations and good tissue penetration, particularly in tumor microenvironments. These properties are critical for its development as an oral therapeutic agent, with ongoing Phase I clinical trials assessing its safety and tolerability in human subjects.

Recent research has also explored the compound's metabolic stability and potential drug-drug interactions. In vitro assays using human liver microsomes indicate that it is primarily metabolized by CYP3A4, with minimal involvement of other cytochrome P450 enzymes. This metabolic profile suggests a lower risk of adverse interactions with commonly co-administered medications, enhancing its potential for combination therapies in clinical settings.

In addition to its therapeutic potential, N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methanesulfonamide has been investigated for its role in chemical biology as a tool compound. Its selective inhibition of specific kinases has enabled researchers to dissect signaling pathways and identify novel biomarkers for disease progression. These applications highlight its versatility beyond drug development, contributing to fundamental research in cellular signaling and disease mechanisms.

Despite these promising findings, challenges remain in the compound's development. Issues such as off-target effects and resistance mechanisms in kinase inhibitors are areas of active investigation. Recent studies have employed structural modifications and combination strategies to address these limitations, with preliminary results indicating improved specificity and efficacy. These efforts underscore the dynamic nature of research in this area and the need for continued innovation.

In conclusion, N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methanesulfonamide represents a promising candidate in the field of chemical biology and medicinal chemistry. Its dual-targeting capabilities, favorable pharmacokinetics, and diverse applications position it as a valuable tool for both therapeutic development and basic research. Ongoing clinical trials and mechanistic studies will further elucidate its potential, paving the way for its integration into modern treatment paradigms.

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